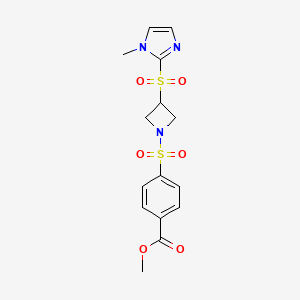![molecular formula C19H18N2O4 B2847875 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione CAS No. 1008051-75-9](/img/structure/B2847875.png)
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multi-drug resistance in cancer cells .
Mode of Action
This compound inhibits the activity of VEGFR1, thereby preventing the binding of VEGF to its receptor . This inhibition disrupts the VEGF signaling pathway, which is critical for angiogenesis. The compound also inhibits P-glycoprotein efflux pumps, reducing the efflux of chemotherapeutic drugs from cancer cells and thereby increasing their intracellular concentration .
Biochemical Pathways
By inhibiting VEGFR1, the compound disrupts the VEGF signaling pathway, leading to the inhibition of angiogenesis . This can starve tumors of the nutrients they need to grow. By inhibiting P-glycoprotein efflux pumps, the compound can increase the effectiveness of chemotherapeutic drugs by preventing their efflux from cancer cells .
Pharmacokinetics
Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of co-administered drugs by preventing their efflux from cells .
Result of Action
The compound’s inhibition of VEGFR1 and P-glycoprotein efflux pumps leads to a decrease in angiogenesis and an increase in the intracellular concentration of chemotherapeutic drugs, respectively . This dual action can lead to a significant enhancement of the anticancer activity of chemotherapeutic drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy, as it can enhance the bioavailability of co-administered drugs by inhibiting P-glycoprotein efflux pumps . Additionally, the compound’s efficacy may vary depending on the specific type of cancer cells it is used against .
生化分析
Biochemical Properties
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione has been found to interact with various enzymes and proteins. It has been shown to inhibit VEGFR1, a receptor tyrosine kinase that plays a key role in angiogenesis .
Cellular Effects
In cellular studies, this compound has been shown to have significant effects on various types of cells. For instance, it has been found to enhance the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells . This is evident from the improved IC50 of doxorubicin, the increased activity of caspase-3, and the significant reduction in colony formation ability of LS180 cells after treatment with doxorubicin .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . The compound’s ability to inhibit these targets demonstrates its potential as a multi-drug resistance-reversal agent .
Temporal Effects in Laboratory Settings
Its ability to enhance the anticancer activity of doxorubicin suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are currently lacking, its potent inhibition of VEGFR1 and P-glycoprotein efflux pumps suggests that it may exhibit dose-dependent effects .
Metabolic Pathways
Its interaction with VEGFR1 and P-glycoprotein efflux pumps suggests that it may influence various metabolic processes .
Transport and Distribution
Its interaction with P-glycoprotein efflux pumps suggests that it may be involved in the transport of other compounds across cell membranes .
属性
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18-11-15(20-14-6-7-16-17(10-14)25-12-24-16)19(23)21(18)9-8-13-4-2-1-3-5-13/h1-7,10,15,20H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLVJNWWBFONPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-{3-fluoro-4'-[(1-hydroxypropan-2-yl)oxy]-[1,1'-biphenyl]-4-yl}phenoxy)propan-1-ol](/img/structure/B2847792.png)


![3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B2847798.png)


![2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2847806.png)
![2-(1,3-benzodioxol-5-yl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2847807.png)
![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2847809.png)


![3-({[1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2847813.png)
![(4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2847814.png)

